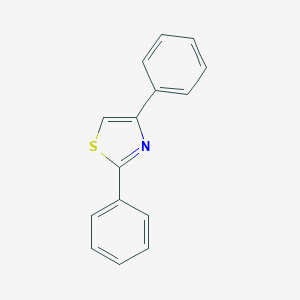

2,4-Diphenylthiazole

描述

2,4-Diphenylthiazole is an organic compound with the molecular formula C15H11NS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its aromatic structure, which includes two phenyl groups attached to the thiazole ring. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the specific reactants are benzoin and thiobenzamide. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反应分析

Nucleophilic Substitution Reactions

The electron-deficient C-5 position of the thiazole ring undergoes nucleophilic substitution.

Acylation Reactions

Reaction : Conversion to acyl chlorides using oxalyl chloride or thionyl chloride.

Example :

-

Substrate : 2-Phenylthiazole-4-carboxylic acid.

-

Conditions : Oxalyl chloride/DMF in CH₂Cl₂ at 0–20°C for 1.5 h.

-

Product : Corresponding acyl chloride, used to synthesize amides (e.g., with 3-(imidazol-1-yl)aniline) .

Table 2 : Acylation conditions and yields

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxalyl chloride | CH₂Cl₂ | 0–20°C | 1.5 | 98 |

| Thionyl chloride | Benzene | 20°C | 1 | 94.9 |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution occurs at the phenyl substituents.

Nitration and Halogenation

Reaction : Nitration of the para position of the phenyl group using HNO₃/H₂SO₄.

Example :

-

Substrate : 2-Amino-4-phenylthiazole.

-

Conditions : Diazotization followed by coupling with nitrobenzene derivatives .

-

Product : 2-Amino-4-(3-nitrophenyl)thiazole with confirmed NMR shifts (δ 8.65 ppm for nitro protons) .

Photorearrangements

UV irradiation induces structural rearrangements via intermediate sulfonium cations.

Type A and B Rearrangements

-

Type A : Exchange of positions 2–4 or 3–5 (e.g., 2-phenylthiazole → 3-phenylisothiazole).

-

Type B : Interchange of positions 2–3 with inversion of 4–5 .

Mechanism : Formation of a tricyclic sulfonium intermediate, validated by deuterium labeling studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the phenyl groups.

Suzuki–Miyaura Coupling

Example :

-

Substrate : 4-Bromo-2-phenylthiazole.

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid in THF/H₂O at 80°C.

Biological Activity Correlation

While beyond the scope of reactions, derivatives like 27 (IC₅₀ = 0.62 μM against HepG2 cells) highlight the pharmacological relevance of functionalized 2,4-diphenylthiazoles .

科学研究应用

Anticancer Activity

Mechanism and Efficacy

2,4-Diphenylthiazole derivatives have been investigated for their anticancer properties. For instance, a study demonstrated that certain phenylthiazole derivatives exhibited potent cytotoxicity against HepG2 liver cancer cells, with one compound showing an IC50 value of 0.62 μM, which is significantly more effective than the standard treatment Sorafenib (IC50 = 1.62 μM) . The mechanism of action includes the induction of G2/M cell cycle arrest and apoptosis in cancer cells.

Case Study

A specific derivative, referred to as compound 27 in the study, inhibited HepG2 cell migration and colony formation while inducing early-stage apoptosis. This suggests a potential role for this compound derivatives in developing new cancer therapies .

Antifungal Properties

Inhibition of Pathogens

Research has shown that certain derivatives of this compound are effective against fungal pathogens such as Candida albicans and Cryptococcus spp. A derivative named CHT was tested in both in vitro and in vivo models, demonstrating significant antifungal activity by inhibiting biofilm formation and reducing fungal burden in infected mice .

Data Summary

| Compound | Target Pathogen | In Vitro Efficacy | In Vivo Efficacy |

|---|---|---|---|

| CHT | Candida albicans | Effective at disrupting biofilm | Prolonged survival in Galleria mellonella |

| CHT | Cryptococcus gattii | Inhibited adhesion to human cells | Reduced fungal load in murine models |

Antiviral Applications

Targeting Flaviviruses

The phenylthiazole framework has been utilized to design antiviral agents targeting flaviviruses like dengue and yellow fever. A study revealed that modifications to the thiazole structure led to compounds with high selectivity indices (up to 256) against these viruses while minimizing toxicity .

Case Study Example

- Compound 12 : Developed as an antiviral agent with a high therapeutic index but faced challenges regarding metabolic stability. Further modifications aimed at enhancing its efficacy while reducing toxicity are ongoing.

PPARγ Agonists

Role in Metabolic Disorders

Phenylthiazole derivatives have been identified as potential agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose and lipid metabolism. One compound demonstrated an EC50 of 0.75 μM, comparable to the established drug rosiglitazone .

Table of PPARγ Agonists

| Compound | EC50 (μM) | Comparison |

|---|---|---|

| Compound 4t | 0.75 ± 0.20 | Comparable to Rosiglitazone (0.83 ± 0.14) |

Synthesis of Novel Compounds

Synthetic Versatility

this compound serves as a scaffold for synthesizing various biologically active compounds, including those with anticancer and antifungal properties. Recent studies have focused on modifying the thiazole ring to enhance biological activity and selectivity against specific targets .

作用机制

The mechanism of action of 2,4-Diphenylthiazole varies depending on its application. In biological systems, it can interact with enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The aromatic structure allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity.

相似化合物的比较

2,4-Diphenylthiazole can be compared with other thiazole derivatives such as:

2-Phenylthiazole: Lacks the second phenyl group, resulting in different chemical and biological properties.

4-Phenylthiazole: Similar to this compound but with only one phenyl group attached to the thiazole ring.

2,4-Dimethylthiazole: Contains methyl groups instead of phenyl groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its dual phenyl substitution, which enhances its stability and allows for diverse chemical modifications.

生物活性

2,4-Diphenylthiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors under various conditions. Recent studies highlight the use of lipase-catalyzed reactions and ultrasound-assisted methods to enhance yields. For example, a study reported yields ranging from 20% to 52% depending on the solvent used, with water yielding the highest at 52% under ultrasonication conditions .

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. A significant finding is that certain thiazole derivatives exhibit potent antifungal activity against pathogens such as Candida albicans and dermatophytes. For instance, compounds derived from thiazoles were shown to reduce keratinase activity in dermatophytes significantly, outperforming conventional antifungal agents like terbinafine .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Efficacy Comparison |

|---|---|---|---|

| 3c | Trichophyton rubrum | 5 | Better than terbinafine |

| 2b | Microsporum gypseum | 10 | Comparable to terbinafine |

Antiprion Activity

Research has also identified this compound analogs as potential antiprion agents. A study demonstrated that certain thiazole derivatives could inhibit the formation of pathogenic prion proteins (PrP^Sc) in cell lines. The mechanism appears to involve direct interaction with prion proteins or inhibition of auxiliary factors necessary for prion propagation .

Table 2: Antiprion Activity of Thiazole Compounds

| Compound | EC50 (µM) | Effect on PrP^Sc Formation |

|---|---|---|

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | 0.94 | Significant inhibition |

| 2-aminothiazoles | Varies | Inhibitory effects noted |

Case Studies

- Antifungal Study on Dermatophytes : A series of synthesized thiazoles were tested against multiple dermatophyte strains. The most effective compound led to complete curing in guinea pigs within 30 days , indicating strong potential for therapeutic use against fungal infections .

- Prion Disease Model : In a model using neuroblastoma cells infected with prions, several thiazole derivatives showed a marked reduction in PrP^Sc levels without significant cytotoxicity. This suggests a promising avenue for developing treatments for prion diseases .

属性

IUPAC Name |

2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIECVJDZXBUVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346996 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-14-8 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。